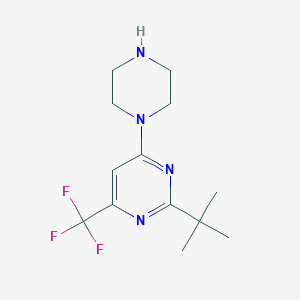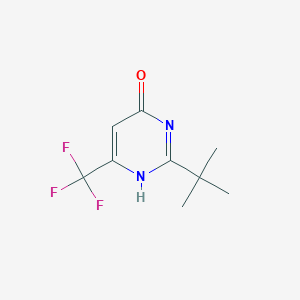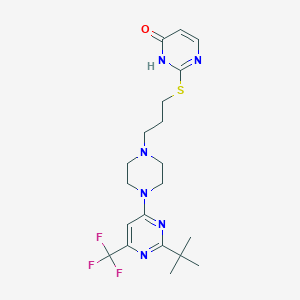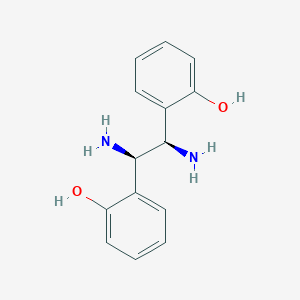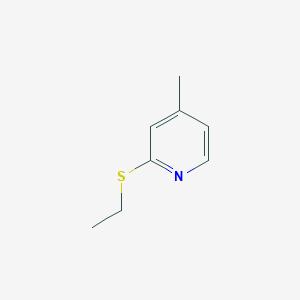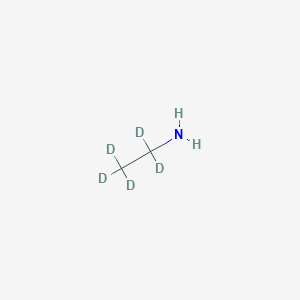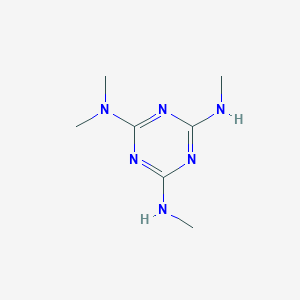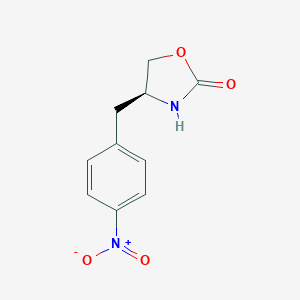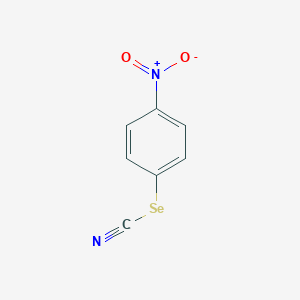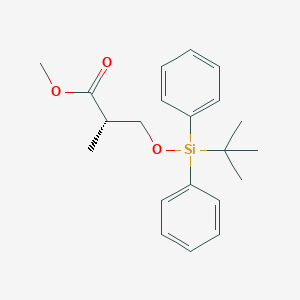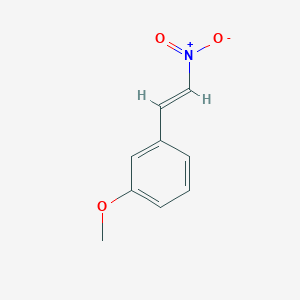
1-Methoxy-3-(2-nitrovinyl)benzene
Übersicht
Beschreibung
1-Methoxy-3-(2-nitrovinyl)benzene is a chemical compound that is part of a broader class of organic molecules which can be synthesized and utilized in various chemical reactions. The compound features a methoxy group and a nitrovinyl group attached to a benzene ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides. This reaction, followed by the reduction of the nitro group, affords functionalized 4-hydroxyquinolines, which are structurally related to 1-methoxy-3-(2-nitrovinyl)benzene . The synthesis process is notable for its use of uncatalyzed condensations, which can be a more straightforward and potentially more environmentally friendly approach compared to catalyzed reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-methoxy-3-(2-nitrovinyl)benzene has been studied using NMR spectroscopy and computational methods. These studies help in understanding the tautomeric equilibrium and the electronic distribution within the molecule, which are crucial for predicting the reactivity and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds with nitrovinyl groups has been explored through the study of their kinetic and thermodynamic acidities. For instance, substituted 1-benzyl-1-methoxy-2-nitroethylenes have been examined to determine their acidity constants and the kinetics of their deprotonation reactions . These studies provide insights into the reactivity of the nitrovinyl group, which is relevant for understanding the behavior of 1-methoxy-3-(2-nitrovinyl)benzene in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers containing nitrophenyl ethenyl groups, which are structurally related to 1-methoxy-3-(2-nitrovinyl)benzene, have been characterized. These properties include UV-visible absorption spectra, which are influenced by the π-π* transitions of the electron systems within the molecule. Additionally, the electrical conductivity of these polymers has been studied, showing a dependence on the level of nitrovinyl substitution . Such analyses are essential for the application of these materials in electronic devices.
Wissenschaftliche Forschungsanwendungen
Application 5: Reactions with Nucleophiles
- Summary of Application: This compound is used in reactions with various nucleophiles. When further activated by a nitro group at C-6, numerous nucleophiles (carbon, oxygen, sulfur, and nitrogen-centered) add in the presence of strong bases (NaH, KH, KOt-Bu) at C-2 with loss of the methoxy group .
- Methods of Application: The reaction is carried out with various nucleophiles under different conditions, such as temperature and solvent. The reaction mechanism and the intermediates are studied .
- Results or Outcomes: The results include the formation of various substituted indoles. The reaction pathway is governed by the solvent used .
Application 6: Synthesis of Chiral Ferrocenophanes
- Summary of Application: “1-Methoxy-3-(2-nitrovinyl)benzene” is used in the synthesis of chiral ferrocenophanes .
- Methods of Application: The synthesis involves the reaction of “1-Methoxy-3-(2-nitrovinyl)benzene” with appropriate reagents to form the chiral ferrocenophanes .
- Results or Outcomes: The resultant chiral ferrocenophanes are characterized by several experimental techniques .
Safety And Hazards
“1-Methoxy-3-(2-nitrovinyl)benzene” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
1-methoxy-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBGIPFDIABTKB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351822 | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(2-nitrovinyl)benzene | |
CAS RN |
3179-09-7 | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


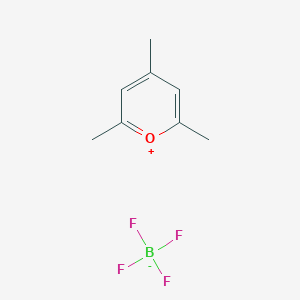
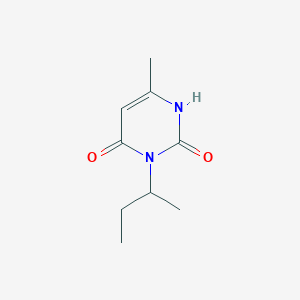
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
